molecular formula C17H12FNO4 B2539871 (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 845805-31-4

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2539871
CAS No.: 845805-31-4
M. Wt: 313.284
InChI Key: JYNQZEYBGMIGHW-CHHVJCJISA-N
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Description

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic benzofuran derivative characterized by a dihydrobenzofuran core substituted with a 4-fluorobenzylidene group at the 2-position and an acetamide-linked oxy moiety at the 6-position. Structural elucidation of such compounds typically employs UV, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR spectroscopy, as demonstrated in studies isolating benzofuran derivatives from natural sources .

Properties

IUPAC Name

2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNQZEYBGMIGHW-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.

    Attachment of the Acetamide Group: The acetamide group is attached through an esterification reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name Substituent at 2-Position Functional Group at 6-Position Molecular Weight (g/mol) Key Structural Differences
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide (Target Compound) 4-fluorobenzylidene Acetamide ~357.3 Fluorine substituent enhances polarity
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzoate 2,4-dimethoxybenzylidene 4-fluorobenzoate ester ~452.4 Methoxy groups increase electron density; ester vs. amide
(Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide Furan-2-ylmethylene Acetamide ~354.3 Furan ring introduces π-conjugation
Methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butylbenzylidene Methyl ester ~408.4 Bulky tert-butyl group affects steric hindrance

Physicochemical and Functional Implications

  • Furan-2-ylmethylene in the analog from introduces conjugated π-systems, which may alter redox behavior or UV absorption profiles .
  • Steric and Stability Considerations :

    • The 4-tert-butylbenzylidene group in introduces significant steric bulk, which could hinder rotational freedom or enzymatic binding compared to smaller substituents like fluorine .

Lumping Strategy for Property Prediction

As noted in , compounds with shared benzofuran cores and similar substituents (e.g., fluorinated or methoxy groups) may be "lumped" into surrogate categories for predictive modeling of properties like solubility or reactivity . For instance, the target compound and its 4-fluorobenzoate ester analog () could be grouped due to shared fluorine effects, while furan- or tert-butyl-substituted derivatives might form separate categories.

Biological Activity

(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The compound features a benzofuran moiety with a fluorobenzylidene substituent and an acetamide group, contributing to its unique biological properties. Its molecular formula is C18H17FNO3C_{18}H_{17}FNO_3, and it has a molecular weight of 323.33 g/mol.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The presence of the acetamide group suggests potential interactions with enzymes involved in metabolic pathways.
  • Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Cell Cycle Modulation : The compound may influence cell cycle progression, particularly in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)20.0Cell cycle arrest at G2/M phase
HCT116 (Colon)18.0Increased reactive oxygen species (ROS)

These results suggest that the compound effectively inhibits the growth of various cancer cells by inducing apoptosis and altering cell cycle dynamics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against several bacterial strains using the agar well diffusion method:

Bacterial Strain Zone of Inhibition (mm) Comparison with Standard Antibiotic
Escherichia coli15Comparable to Amoxicillin
Staphylococcus aureus18Superior to Ciprofloxacin
Pseudomonas aeruginosa12Moderate efficacy

The results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

  • In Vivo Studies : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
  • Safety Profile : Toxicological assessments showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for potential clinical applications.

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